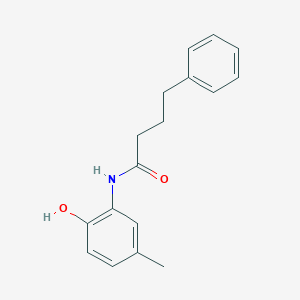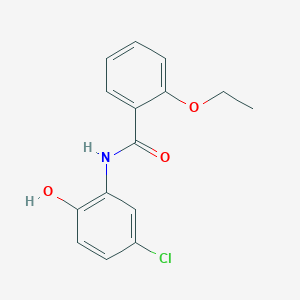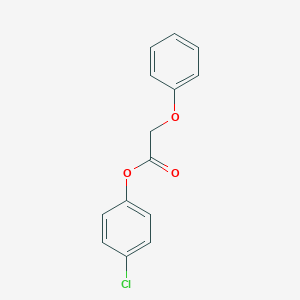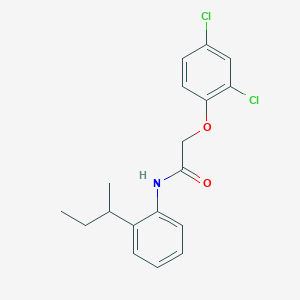
2-ethoxy-N-(2-ethylhexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(2-ethylhexyl)benzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946, and since then, it has become the most commonly used insect repellent worldwide. DEET is a colorless, odorless, and oily liquid that can be applied topically to the skin or clothing to repel mosquitoes, ticks, and other biting insects.
作用机制
The exact mechanism of action of 2-ethoxy-N-(2-ethylhexyl)benzamide is not fully understood. It is believed that 2-ethoxy-N-(2-ethylhexyl)benzamide interferes with the insects' ability to detect human odors by blocking the receptors in their antennae. This makes it difficult for the insects to locate and bite their hosts.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-ethylhexyl)benzamide has been shown to be safe for use on human skin and clothing. It is not absorbed through the skin and does not have any significant systemic effects. However, 2-ethoxy-N-(2-ethylhexyl)benzamide can cause skin irritation and allergic reactions in some individuals. It can also damage certain synthetic materials, such as plastics, rayon, and spandex.
实验室实验的优点和局限性
2-ethoxy-N-(2-ethylhexyl)benzamide is a widely used insect repellent that has been extensively studied for its insect-repellent properties. It is effective against a wide range of insects and is relatively safe for use on human skin and clothing. However, 2-ethoxy-N-(2-ethylhexyl)benzamide can be expensive and difficult to obtain in large quantities. It can also be toxic to certain aquatic organisms, such as fish and amphibians.
未来方向
There are many potential future directions for research on 2-ethoxy-N-(2-ethylhexyl)benzamide. Some possible areas of investigation include:
1. Developing new and more effective insect repellents that are safer and less toxic than 2-ethoxy-N-(2-ethylhexyl)benzamide.
2. Studying the ecological impacts of 2-ethoxy-N-(2-ethylhexyl)benzamide on non-target organisms, such as fish and amphibians.
3. Investigating the potential use of 2-ethoxy-N-(2-ethylhexyl)benzamide as a crop protectant and as a repellent for livestock.
4. Exploring the mechanisms of action of 2-ethoxy-N-(2-ethylhexyl)benzamide and other insect repellents to better understand how they work and how they can be improved.
5. Developing new methods for synthesizing 2-ethoxy-N-(2-ethylhexyl)benzamide that are more efficient and environmentally friendly.
Conclusion:
2-ethoxy-N-(2-ethylhexyl)benzamide, or 2-ethoxy-N-(2-ethylhexyl)benzamide, is a widely used insect repellent that has been extensively studied for its insect-repellent properties. It is effective against a wide range of insects and is relatively safe for use on human skin and clothing. However, 2-ethoxy-N-(2-ethylhexyl)benzamide can be expensive and difficult to obtain in large quantities, and it can be toxic to certain aquatic organisms. There are many potential future directions for research on 2-ethoxy-N-(2-ethylhexyl)benzamide, including developing new and more effective insect repellents, studying the ecological impacts of 2-ethoxy-N-(2-ethylhexyl)benzamide, and exploring the mechanisms of action of 2-ethoxy-N-(2-ethylhexyl)benzamide and other insect repellents.
合成方法
The synthesis of 2-ethoxy-N-(2-ethylhexyl)benzamide involves the reaction of 2-ethylhexanol with phosgene to form 2-ethylhexyl chloroformate, which is then reacted with aniline to form 2-ethoxy-N-(2-ethylhexyl)benzamide. This method is a well-established process that has been used for many years to produce 2-ethoxy-N-(2-ethylhexyl)benzamide in large quantities.
科学研究应用
2-ethoxy-N-(2-ethylhexyl)benzamide has been extensively studied for its insect-repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. 2-ethoxy-N-(2-ethylhexyl)benzamide works by interfering with the insects' ability to detect human odors, making it difficult for them to locate and bite their hosts. 2-ethoxy-N-(2-ethylhexyl)benzamide has also been studied for its potential use as a crop protectant and as a repellent for livestock.
属性
分子式 |
C17H27NO2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC 名称 |
2-ethoxy-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C17H27NO2/c1-4-7-10-14(5-2)13-18-17(19)15-11-8-9-12-16(15)20-6-3/h8-9,11-12,14H,4-7,10,13H2,1-3H3,(H,18,19) |
InChI 键 |
AQRWVWGRNLMOOX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1OCC |
规范 SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



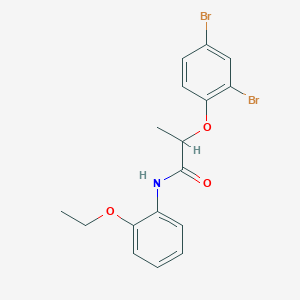

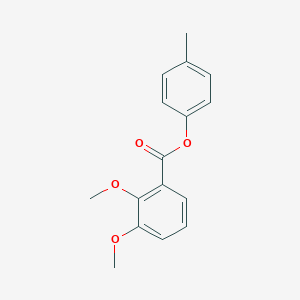
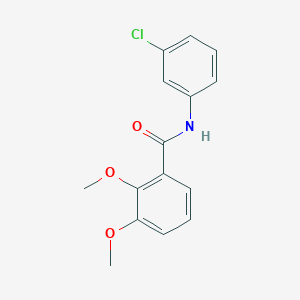

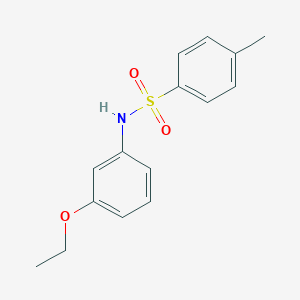
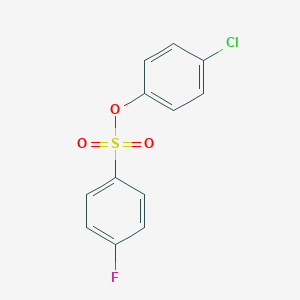

![Methyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290944.png)
